FLT3 Kinase Inhibition Potential: Class-Level Evidence from the 6-Phenylimidazo[2,1-b]thiazole Series
No direct FLT3 inhibition data exist for N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide. However, class-level inference from the 6-phenylimidazo[2,1-b]thiazole FLT3 inhibitor series demonstrates the scaffold's capacity for potent kinase engagement [1]. The most active compound in the series, 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide (19), achieved an FLT3 enzymatic IC50 of 0.022 μM and a cellular IC50 of 0.002 μM against the FLT3-dependent MV4-11 AML cell line. Compounds with simpler 3-position substitutions (closer in complexity to the target compound) showed lower but measurable activity, providing a baseline for exploration of the N-phenethyl-3-propanamide substitution pattern. This evidence is tagged as Class-level inference because the target compound's specific FLT3 inhibitory potency has not been measured.
| Evidence Dimension | FLT3 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not measured |
| Comparator Or Baseline | Compound 19 (Lin et al., 2015): FLT3 IC50 = 0.022 μM; MV4-11 cellular IC50 = 0.002 μM |
| Quantified Difference | Not determinable for target compound; scaffold demonstrated 0.022 μM enzymatic IC50, suggesting imidazo[2,1-b]thiazole core is kinase-active |
| Conditions | FLT3 kinase inhibition assay (enzymatic); MV4-11 cell viability assay (cellular) |
Why This Matters
The scaffold's established FLT3 kinase inhibition (IC50 = 0.022 μM for lead compound) validates the 6-phenylimidazo[2,1-b]thiazole core as a kinase-targeting pharmacophore, making the target compound a relevant candidate for FLT3-focused screening libraries.
- [1] Lin XD, et al. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorg Med Chem Lett. 2015;25(22):5254-5258. doi:10.1016/j.bmcl.2015.09.053. View Source
